Methyl 2-propyl-1,3-benzoxazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

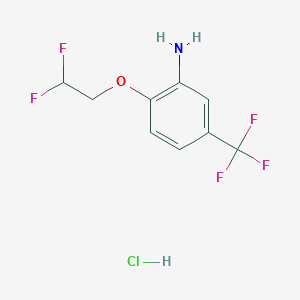

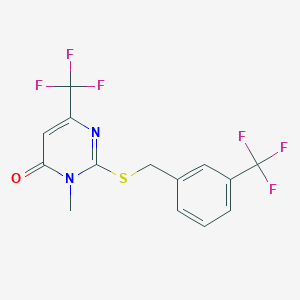

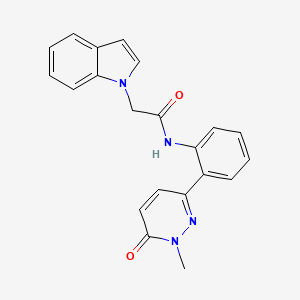

“Methyl 2-propyl-1,3-benzoxazole-6-carboxylate” is a chemical compound with the molecular formula C12H13NO3 . It has a molecular weight of 219.24 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “Methyl 2-propyl-1,3-benzoxazole-6-carboxylate” is 1S/C12H13NO3/c1-3-4-11-13-9-7-8 (12 (14)15-2)5-6-10 (9)16-11/h5-7H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

Antimicrobial Applications

Methyl 2-propyl-1,3-benzoxazole-6-carboxylate derivatives have been a focus in the development of antimicrobial agents. Vodela et al. (2013) synthesized novel benzoxazole-based 1,3,4-oxadiazoles, derived from benzoxazole-2-carboxylic acid, demonstrating potential as antimicrobial agents against various bacteria. Similarly, Balaswamy et al. (2012) synthesized benzoxazole derivatives from methyl 2-substituted benzoxazole-5-carboxylate, which showed antimicrobial activity, highlighting the relevance of benzoxazole derivatives in combating microbial infections (Vodela et al., 2013; Balaswamy et al., 2012).

Antitumor and Antiproliferation Applications

The benzoxazole nucleus, integral to the structure of methyl 2-propyl-1,3-benzoxazole-6-carboxylate, has been modified to explore antitumor activities. Kuzu et al. (2022) highlighted that certain derivatives, particularly BK89 and BK82, exhibit significant antiproliferative effects on cancer cells, offering avenues for cancer therapy. This aligns with other studies, which also synthesized benzoxazole derivatives showing notable in vitro cytotoxic activities against cancer cell lines (Kuzu et al., 2022).

Applications in Fluorescence and Imaging

Benzoxazole derivatives have also found applications in the field of imaging and fluorescence. For instance, the study by Ahmad (2007) on BOXTO, a benzoxazole derivative, demonstrates its utility as a fluorescent dye in real-time PCR without inhibitory effects. Liu et al. (2017) further elaborated on benzoxazole-based compounds' application in biological imaging, showcasing their excellent penetrability and localization capabilities in living cells (Ahmad, 2007; Liu et al., 2017).

Safety And Hazards

The compound is considered hazardous and has the signal word 'Warning’ . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

methyl 2-propyl-1,3-benzoxazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-4-11-13-9-6-5-8(12(14)15-2)7-10(9)16-11/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGWSNZWYJNLAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(O1)C=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-propyl-1,3-benzoxazole-6-carboxylate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[3-Fluoro-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde](/img/structure/B2397561.png)

![4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide](/img/structure/B2397564.png)

![1-((1R,5S)-8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2397571.png)